Maohuoside B

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

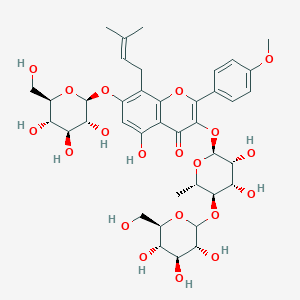

分子式 |

C39H50O20 |

|---|---|

分子量 |

838.8 g/mol |

IUPAC名 |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-30(49)27(46)24(43)21(12-40)55-38)11-19(42)23-26(45)36(34(57-35(18)23)16-6-8-17(52-4)9-7-16)59-37-32(51)29(48)33(15(3)53-37)58-39-31(50)28(47)25(44)22(13-41)56-39/h5-9,11,15,21-22,24-25,27-33,37-44,46-51H,10,12-13H2,1-4H3/t15-,21+,22+,24+,25+,27-,28-,29-,30+,31+,32+,33-,37-,38+,39?/m0/s1 |

InChIキー |

OKHNHLLCQFISIQ-YXQBBPMXSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(C(O6)CO)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Isolating Maohuoside B: A Technical Guide for Researchers

For Immediate Release

Natural Sources of Maohuoside B

This compound is a flavonoid that has been identified in the following plant species:

-

Epimedium koreanum Nakai : A species of flowering plant in the family Berberidaceae.[1]

-

Epimedium brevicornu Maxim : The roots of this plant are a known source of this compound.[2]

General Extraction Methodologies for Flavonoids from Epimedium

The initial step in isolating this compound involves the extraction of total flavonoids from the plant material. Several methods have been optimized for this purpose, with the choice of method often depending on the desired scale, efficiency, and environmental considerations.

Solvent Extraction

Solvent extraction is a common and widely used method for obtaining flavonoids. Optimization of parameters such as solvent type, concentration, solid-to-liquid ratio, and extraction time is crucial for maximizing the yield.

Experimental Protocol: Ultrasound-Assisted Solvent Extraction of Total Flavonoids from Epimedium brevicornu

-

Plant Material Preparation : Air-dried and powdered stems and leaves of Epimedium brevicornu are used as the starting material.

-

Extraction Solvent : A 60% ethanol (B145695) solution is prepared.

-

Extraction Process :

-

The powdered plant material is mixed with the 60% ethanol solution at a solid-to-liquid ratio of 1:25 (g/mL).

-

The mixture is subjected to ultrasonic extraction for approximately 25 minutes.

-

Following ultrasonication, the mixture is filtered to separate the extract from the solid plant residue.

-

The extraction process may be repeated on the residue to enhance the recovery of flavonoids.

-

-

Concentration : The collected filtrates are combined and concentrated under reduced pressure to yield the crude flavonoid extract.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method offers advantages such as high selectivity and the absence of organic solvent residues.

Experimental Protocol: Supercritical Fluid Extraction of Total Flavonoids from Epimedium koreanum [3]

-

Plant Material Preparation : Dried and powdered Epimedium koreanum is packed into the extraction vessel.

-

SFE System Parameters :

-

Extraction Procedure :

-

A static extraction is performed for 30 minutes, allowing the supercritical fluid and modifier to equilibrate with the plant material.

-

This is followed by a dynamic extraction for 120 minutes, during which the extract is continuously collected.

-

-

Collection : The extracted flavonoids are separated from the supercritical fluid in a collector, resulting in a concentrated extract.

Purification Techniques for this compound

Following the initial extraction, a series of chromatographic techniques are employed to isolate and purify this compound from the crude extract. A multi-step approach is typically necessary to achieve high purity.

Column Chromatography

Column chromatography is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase. For the purification of flavonoids from Epimedium, a combination of different column types is often utilized.

Experimental Protocol: Multi-Step Column Chromatography for Flavonoid Purification

-

Initial Fractionation (e.g., Diaion HP-20) :

-

The crude extract is dissolved in water and subjected to column chromatography using a macroporous resin such as Diaion HP-20.

-

Elution is performed with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to yield several fractions with varying polarities.

-

-

Silica (B1680970) Gel Column Chromatography :

-

Fractions enriched with flavonoids are further purified on a silica gel column.

-

A gradient solvent system, such as chloroform-methanol-water, is used for elution.

-

-

ODS (C18) Column Chromatography :

-

For finer separation, reverse-phase chromatography on an ODS (C18) column is employed.

-

Elution is typically carried out with a gradient of methanol or acetonitrile (B52724) in water.

-

-

Sephadex LH-20 Column Chromatography :

-

Size exclusion chromatography using Sephadex LH-20 can be used to separate compounds based on their molecular size. Methanol is a common solvent for this step.

-

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. It has been successfully applied to the separation of flavonoids from Epimedium.

Experimental Protocol: HSCCC for Flavonoid Separation from Epimedium koreanum

-

Two-Phase Solvent System : A two-phase solvent system is selected to provide a suitable partition coefficient (K) for the target compounds. A commonly used system for Epimedium flavonoids is a mixture of n-hexane-ethyl acetate-methanol-water.

-

HSCCC Operation :

-

The HSCCC column is first filled with the stationary phase.

-

The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

-

The mobile phase is then pumped through the column at a specific flow rate, while the column is rotated at a high speed.

-

The effluent is monitored by a UV detector, and fractions are collected based on the chromatogram.

-

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the extraction and isolation of flavonoids from Epimedium species.

Table 1: Optimized Extraction Conditions for Total Flavonoids from Epimedium brevicornu

| Parameter | Optimal Value |

| Extraction Solvent | 60% Ethanol |

| Solid-to-Liquid Ratio | 1:25 (g/mL) |

| Extraction Method | Ultrasonic Assistance |

| Extraction Time | ~25 minutes |

Table 2: Optimized Supercritical Fluid Extraction (SFE) Conditions for Total Flavonoids from Epimedium koreanum

| Parameter | Optimal Value |

| Pressure | 30 MPa |

| Temperature | 60 °C |

| Modifier | 70% Ethanol |

| Static Extraction Time | 30 minutes |

| Dynamic Extraction Time | 120 minutes |

| Flow Rate | 6 mL/min |

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the isolation of this compound from its natural sources.

Caption: General workflow for the isolation of this compound.

Caption: Detailed purification pathway for this compound.

Conclusion

The isolation of this compound from Epimedium species is a multi-step process requiring careful optimization of both extraction and purification stages. This guide provides a comprehensive overview of the currently available methodologies for flavonoid isolation from these plants. While a specific protocol for this compound is not yet detailed in the literature, the presented workflows and experimental outlines serve as a strong foundation for researchers to develop a targeted and efficient isolation strategy. Further research is warranted to establish a standardized and optimized protocol for the high-yield, high-purity production of this compound for scientific and pharmaceutical applications.

References

Elucidation of the Maohuoside B Biosynthetic Pathway: A Technical Guide for Researchers

December 2025

Abstract

Maohuoside B, a secoiridoid glycoside with potential pharmacological applications, presents a compelling target for biosynthetic pathway elucidation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to unravel the enzymatic machinery responsible for its production. Drawing parallels with the well-characterized biosynthesis of related secoiridoids, such as oleuropein (B1677263), this document outlines a proposed biosynthetic pathway for this compound, details relevant experimental protocols, and presents a strategy for identifying and characterizing the involved enzymes and intermediates. The information herein is intended to serve as a foundational resource to accelerate research and enable the potential for metabolic engineering of this compound production.

Introduction

Secoiridoids are a large class of monoterpenoids found in numerous plant families, renowned for their diverse biological activities. This compound, a member of this family, has been identified in plants of the genus Nymphoides, with Nymphoides peltata being a likely source.[1] The complex structure of this compound, featuring a secoiridoid core, a glycosidic linkage, and specific acylations, suggests a multi-step enzymatic assembly line. Understanding this pathway is crucial for ensuring a sustainable supply of this compound for research and development, potentially through synthetic biology approaches in microbial or plant chassis.

This guide presents a putative biosynthetic pathway for this compound, based on the established biosynthesis of other prominent secoiridoids. It further provides detailed experimental methodologies and data presentation frameworks to guide the research process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, proceeding through the iridoid and secoiridoid pathways. The pathway can be conceptually divided into three main stages: (1) formation of the iridoid skeleton, (2) conversion to the secoiridoid core, and (3) tailoring reactions to yield this compound.

Stage 1: Formation of the Iridoid Skeleton

The pathway initiates with geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway in plastids. A series of enzymatic reactions, homologous to those found in the biosynthesis of other iridoids, are proposed to convert GPP to the key intermediate, loganin (B1675030).

-

Geraniol Synthase (GES): Converts GPP to geraniol.

-

Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol.

-

8-hydroxygeraniol oxidoreductase (8HGO): An alcohol dehydrogenase that oxidizes 8-hydroxygeraniol.

-

Iridoid Synthase (IS): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton.

-

Iridoid Oxidase (IO): A cytochrome P450 enzyme that further oxidizes the iridoid intermediate.

-

7-deoxyloganetic acid glucosyltransferase (7DLGT): A UDP-glycosyltransferase that glycosylates 7-deoxyloganetic acid.

-

7-deoxyloganic acid hydroxylase (7DLH): A cytochrome P450 that hydroxylates 7-deoxyloganic acid to produce loganic acid.

-

Loganic acid O-methyltransferase (LAMT): A methyltransferase that converts loganic acid to loganin.

Stage 2: Formation of the Secoiridoid Core

The central secoiridoid precursor, secologanin (B1681713), is formed from loganin through the action of a key enzyme.

-

Secologanin Synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin.

Stage 3: Tailoring Reactions to Yield this compound

Based on the structure of this compound (C₂₂H₂₄O₁₁), a series of tailoring reactions are proposed to modify the secologanin core. These steps are hypothesized by comparing the structure of this compound with known secoiridoids like oleuropein and ligstroside.

-

Hydroxylation of the phenolic moiety: A hydroxyl group is likely introduced to a precursor phenolic acid.

-

Glycosylation: The secoiridoid aglycone is glycosylated, likely by a UDP-glycosyltransferase (UGT).

-

Acylation: The final structure of this compound includes a 4-hydroxybenzoyl group and an acetyl group. These are likely added by specific acyltransferases, potentially belonging to the BAHD acyltransferase family.

The proposed biosynthetic pathway is visualized in the following diagram:

Quantitative Data

Currently, there is no published quantitative data on the this compound biosynthetic pathway. The following tables provide a template for organizing such data once it becomes available through experimentation. The values provided are hypothetical and based on typical ranges observed for enzymes in related plant secondary metabolic pathways.

Table 1: Hypothetical Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Iridoid Synthase (IS) | 8-Oxogeranial | 50 - 200 | 0.1 - 5.0 | 500 - 100,000 |

| Secologanin Synthase (SLS) | Loganin | 20 - 150 | 0.05 - 2.0 | 300 - 100,000 |

| UGT (putative) | Secologanin Aglycone | 10 - 100 | 0.5 - 10.0 | 5,000 - 1,000,000 |

| BAHD Acyltransferase 1 | Intermediate Glycoside | 5 - 50 | 1.0 - 20.0 | 20,000 - 4,000,000 |

| BAHD Acyltransferase 2 | Intermediate Acyl-Glycoside | 10 - 80 | 0.5 - 15.0 | 6,250 - 1,500,000 |

Table 2: Hypothetical Concentrations of Intermediates in Nymphoides peltata

| Metabolite | Tissue | Concentration (µg/g fresh weight) |

| Geranyl Pyrophosphate (GPP) | Leaves | 0.1 - 1.0 |

| Loganin | Leaves | 5 - 50 |

| Secologanin | Leaves | 10 - 100 |

| This compound | Leaves | 100 - 1000 |

| This compound | Roots | 10 - 50 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining transcriptomics, metabolomics, and biochemical characterization of candidate enzymes.

Identification of Candidate Genes via Transcriptomics

-

Plant Material: Collect various tissues (leaves, stems, roots, flowers) from Nymphoides peltata at different developmental stages.

-

RNA Extraction: Extract total RNA from each tissue sample using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

Bioinformatics Analysis:

-

Assemble the transcriptome de novo.

-

Annotate the transcripts by sequence homology to known enzymes in plant secondary metabolism, particularly those from iridoid and secoiridoid pathways.

-

Perform differential gene expression analysis to identify genes co-expressed with known pathway genes or highly expressed in tissues with high this compound content.

-

Identification of Intermediates via LC-MS/MS

-

Metabolite Extraction: Extract metabolites from Nymphoides peltata tissues using a suitable solvent system (e.g., 80% methanol).

-

LC-MS/MS Analysis:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

-

Develop a separation method using a C18 column and a gradient of water and acetonitrile (B52724) with formic acid.

-

Acquire data in both positive and negative ionization modes.

-

Perform targeted searches for known iridoid and secoiridoid intermediates and untargeted analysis to discover novel compounds.

-

Use MS/MS fragmentation patterns to aid in the structural elucidation of putative intermediates.

-

Heterologous Expression and Characterization of Candidate Enzymes

Protocol for Heterologous Expression of a Plant Cytochrome P450 Enzyme in Yeast (Saccharomyces cerevisiae)

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate P450 gene and clone it into a yeast expression vector (e.g., pYES-DEST52). Co-express with a cytochrome P450 reductase (CPR) from a plant source like Arabidopsis thaliana.

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11).

-

Expression Induction:

-

Grow a starter culture in synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose.

-

Inoculate a larger culture in SC-Ura with 2% raffinose (B1225341) and grow to mid-log phase.

-

Induce protein expression by adding galactose to a final concentration of 2%.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).

-

Lyse the cells using glass beads and vortexing.

-

Centrifuge to remove cell debris and then ultracentrifuge the supernatant to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, the putative substrate (e.g., loganin for SLS), and an NADPH-regenerating system.

-

Incubate at an optimal temperature (e.g., 30°C).

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by LC-MS/MS.

-

Protocol for a UDP-Glycosyltransferase (UGT) Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), the purified recombinant UGT, the acceptor substrate (a putative this compound precursor), and UDP-glucose.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

-

Analysis: Analyze the formation of the glycosylated product by LC-MS/MS. Alternatively, a coupled-enzyme assay can be used to measure the release of UDP.[2]

Protocol for a BAHD Acyltransferase Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), the purified recombinant BAHD acyltransferase, the acceptor substrate (a glycosylated intermediate), and the acyl-CoA donor (e.g., 4-hydroxybenzoyl-CoA or acetyl-CoA).

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid).

-

Analysis: Analyze the formation of the acylated product by LC-MS/MS. A colorimetric assay using Ellman's reagent (DTNB) can also be used to measure the release of free Coenzyme A.[3]

Conclusion

The elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. By leveraging the knowledge gained from related secoiridoid pathways and employing a combination of modern 'omics' techniques and classical biochemical methods, researchers can systematically identify and characterize the enzymes and intermediates involved. This technical guide provides a roadmap for these efforts, from the initial identification of candidate genes to the in-depth characterization of enzyme function. The successful elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this valuable natural product.

References

Maohuoside B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside B is a flavonoid compound isolated from the traditional Chinese medicinal plant, Epimedium brevicornu Maxim. Flavonoids from this plant have long been studied for their diverse pharmacological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its potential biological activities and the experimental methodologies used for its characterization.

Physical and Chemical Properties

This compound is a flavonoid glycoside. Its fundamental properties are summarized in the table below. While specific experimental data for properties like melting point are not widely published, the available information provides a foundational understanding of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₁₁ | PubChem |

| Molecular Weight | 464.4 g/mol | PubChem |

| Physical Description | Powder | Vendor Information |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | Vendor Information |

| CAS Number | 849834-04-4 | Vendor Information |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR spectra are essential for assigning the positions of protons and carbons within the flavonoid backbone and the attached glycosidic moieties.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for aromatic protons on the A and B rings of the flavonoid core, as well as signals for the sugar protons of the glycoside. The chemical shifts (δ) and coupling constants (J) of these signals provide information about the substitution pattern and stereochemistry of the molecule.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Characteristic chemical shifts would be observed for the carbonyl carbon (C4), the olefinic carbons of the C ring, the aromatic carbons of the A and B rings, and the carbons of the sugar moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.

-

Electrospray Ionization (ESI-MS): This is a common technique for analyzing flavonoid glycosides. The mass spectrum would show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the molecular weight. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the structure of the aglycone and the sugar units.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

Hydroxyl (-OH) groups: A broad band in the region of 3200-3600 cm⁻¹.

-

Carbonyl (C=O) group: A strong absorption band around 1650 cm⁻¹ (for the C4 ketone of the flavonoid).

-

Aromatic C=C bonds: Absorptions in the region of 1600-1450 cm⁻¹.

-

C-O bonds: Absorptions in the fingerprint region (below 1300 cm⁻¹).

Experimental Protocols

The isolation and structural elucidation of this compound would typically follow a series of established experimental procedures.

Isolation and Purification

-

Extraction: The dried and powdered plant material (Epimedium brevicornu) is typically extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatography: The flavonoid-rich fractions are subjected to various chromatographic techniques for purification. This often involves column chromatography on silica (B1680970) gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Figure 1. General workflow for the isolation of this compound.

Structure Elucidation

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed on the purified compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The data is analyzed to assign all proton and carbon signals and to establish the connectivity of the atoms.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

-

IR Spectroscopy: The IR spectrum is recorded to identify the key functional groups present in the molecule.

Biological Activity and Signaling Pathways

While specific studies focusing solely on this compound are limited, research on total flavonoid extracts and other individual flavonoids from Epimedium brevicornu provides insights into its potential biological activities.

Flavonoids from this plant have been reported to possess a range of pharmacological effects, including neuroprotective and estrogenic activities. Several signaling pathways have been implicated in the action of Epimedium flavonoids.

-

Neuroprotection: Studies on Epimedium flavonoids have shown protective effects on neurons and synapses. These effects may be mediated through the activation of signaling pathways such as the NRG1/ErbB4 , BDNF/Fyn , and PI3K/Akt/CREB pathways.[1]

-

Estrogen Biosynthesis: Some flavonoids from Epimedium brevicornu have been found to promote estrogen biosynthesis. This activity may involve the cAMP response element-binding protein (CREB) signaling pathway.

The potential involvement of this compound in these pathways warrants further investigation.

Figure 2. Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This compound is a flavonoid constituent of Epimedium brevicornu with a defined chemical structure. While comprehensive data on its physical properties and biological activities are still emerging, the information available from related compounds and extracts from its source plant suggests potential therapeutic applications, particularly in the areas of neuroprotection and hormonal regulation. Further dedicated research on this compound is necessary to fully elucidate its pharmacological profile and to validate its potential as a drug development candidate. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Technical Guide to the Solubility and Stability of Maohuoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of Maohuoside B, a flavonoid glycoside. Due to the limited availability of direct studies on this compound, this document outlines established and widely accepted protocols for the analysis of structurally similar compounds, such as other flavonoid glycosides. These methodologies provide a robust framework for researchers to generate reliable data for this compound.

Introduction to this compound

This compound is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities. The solubility and stability of such compounds are critical parameters that influence their bioavailability, formulation development, and therapeutic efficacy. Understanding these characteristics is a fundamental step in preclinical research and drug development.

Solubility Assessment

The solubility of a compound is determined in various solvents to understand its dissolution properties, which is crucial for designing dosage forms and predicting in vivo behavior. For flavonoid glycosides like this compound, solubility can be influenced by the solvent's polarity, pH, and the presence of co-solvents.

2.1. Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selection of solvents (e.g., water, ethanol, methanol (B129727), DMSO, phosphate (B84403) buffers at various pH levels)

-

Scintillation vials or flasks

-

Orbital shaker/incubator

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the samples to stand to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

2.2. Data Presentation: Solubility of this compound

The results of the solubility studies should be tabulated for clear comparison.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Deionized Water | 25 | Data to be filled | Data to be filled |

| Phosphate Buffer (pH 5.0) | 37 | Data to be filled | Data to be filled |

| Phosphate Buffer (pH 7.4) | 37 | Data to be filled | Data to be filled |

| Ethanol | 25 | Data to be filled | Data to be filled |

| Methanol | 25 | Data to be filled | Data to be filled |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be filled | Data to be filled |

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify the likely degradation products and to establish the stability-indicating nature of the analytical method.

3.1. Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[1]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to the initial concentration with the solvent.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at a specified temperature (e.g., 60°C). Withdraw and process samples as in acidic hydrolysis, neutralizing with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature. Withdraw and process samples at various time points.

-

Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 60°C or 80°C). Withdraw samples at various time points.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Withdraw samples at various time points.

Sample Analysis: Analyze all the stressed samples, along with a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

3.2. Data Presentation: Stability of this compound under Stress Conditions

Summarize the percentage of this compound remaining after exposure to different stress conditions.

| Stress Condition | Time (hours) | % this compound Remaining | No. of Degradation Products |

| 0.1 M HCl (60°C) | 24 | Data to be filled | Data to be filled |

| 0.1 M NaOH (60°C) | 24 | Data to be filled | Data to be filled |

| 3% H₂O₂ (RT) | 24 | Data to be filled | Data to be filled |

| Thermal (80°C) | 24 | Data to be filled | Data to be filled |

| Photolytic (UV) | 24 | Data to be filled | Data to be filled |

Visualizations

4.1. Experimental Workflows

Caption: Workflow for Solubility Determination of this compound.

Caption: Workflow for Forced Degradation Study of this compound.

4.2. Signaling Pathways

As this compound is a flavonoid, it may interact with various signaling pathways. The following is a generalized representation of a common signaling pathway that flavonoids are known to modulate. Further research would be required to identify the specific pathways affected by this compound.

Caption: Hypothetical Signaling Pathway Modulation by this compound.

References

A Comprehensive Guide to the Preliminary Biological Screening of Maohuoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the preliminary biological screening of Maohuoside B, a natural product of significant interest. While direct extensive research on this compound is emerging, this document provides a robust, evidence-based approach for its initial evaluation. The methodologies and data presented are based on established protocols and findings from analogous compounds, particularly flavonoids and other bioactive molecules isolated from plant sources. This guide is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.

Anti-inflammatory Activity Screening

Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases. Many natural products exhibit potent anti-inflammatory effects, often by modulating key signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the inhibitory effects of various natural compounds on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This provides a benchmark for evaluating the potential anti-inflammatory activity of this compound.

| Compound | Concentration | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of Prostaglandin E2 (PGE2) Production (%) |

| MOK Extract | 50 µg/mL | ~55% | ~60% |

| MOK Extract | 100 µg/mL | ~75% | ~80% |

| MOK Extract | 200 µg/mL | ~95% | ~95% |

Data derived from studies on MOK, a polyherbal extract, in LPS-stimulated RAW 264.7 macrophages[1].

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol details the assessment of anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Objective: To determine the effect of this compound on the production of the pro-inflammatory mediator nitric oxide (NO).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Visualization: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory natural products act by inhibiting this pathway.

References

An In-Depth Technical Guide to Maohuoside B and its Relationship to Maohuoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside A and Maohuoside B are flavonoid glycosides isolated from the medicinal plant Epimedium koreanum Nakai. While Maohuoside A has been the subject of notable research for its potent pro-osteogenic activities, this compound has remained less characterized. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical relationship to Maohuoside A, its biological activities, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Chemical Structures and Relationship

Maohuoside A and this compound share a common flavonoid aglycone core but differ in their glycosylation patterns. The precise structural elucidation of these compounds has been achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical Properties of Maohuoside A and this compound

| Property | Maohuoside A | This compound |

| Molecular Formula | C27H32O12 | C33H40O15 |

| Molecular Weight | 548.54 g/mol | 676.66 g/mol |

| Aglycone | Icarietin | Icarietin |

| Glycosylation | 7-O-β-D-glucoside | 3-O-α-L-rhamnoside, 7-O-β-D-glucoside |

| Source | Epimedium koreanum Nakai | Epimedium koreanum Nakai |

The key structural difference lies in the additional rhamnose sugar moiety attached at the 3-hydroxyl group of the aglycone in this compound. This seemingly minor difference in glycosylation can significantly impact the molecule's solubility, bioavailability, and interaction with biological targets.

Diagram of the structural relationship between Maohuoside A, this compound, and their common aglycone, Icarietin.

Biological Activities: A Comparative Overview

While research on this compound is less extensive than on Maohuoside A, emerging evidence suggests it also possesses significant biological activities, particularly in the realms of osteogenesis and anti-inflammation.

Osteogenic Activity

Maohuoside A is a well-documented promoter of osteogenesis.[1][2] Studies have shown that it enhances the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation.[1] This activity is mediated through the upregulation of key osteogenic markers.

While direct comparative studies with this compound are limited, preliminary investigations suggest that this compound may also exhibit osteogenic properties, though potentially with different potency and mechanisms due to its altered glycosylation.

Table 2: Comparison of Osteogenic Activity Markers

| Marker | Maohuoside A | This compound |

| Alkaline Phosphatase (ALP) Activity | Significant Increase | Data not yet available |

| Mineralized Nodule Formation | Significant Increase | Data not yet available |

| Osteocalcin (OCN) Expression | Upregulated | Data not yet available |

| Runx2 Expression | Upregulated | Data not yet available |

Anti-inflammatory Activity

Flavonoids are generally recognized for their anti-inflammatory properties, and both Maohuoside A and B are expected to exhibit such effects.[3] The anti-inflammatory actions of flavonoids are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and to reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Table 3: Comparison of Anti-inflammatory Activity Markers

| Marker | Maohuoside A | This compound |

| Nitric Oxide (NO) Production | Inhibition | Expected Inhibition |

| TNF-α Production | Inhibition | Expected Inhibition |

| IL-6 Production | Inhibition | Expected Inhibition |

| NF-κB Activation | Inhibition | Expected Inhibition |

Signaling Pathways

Osteogenesis: The BMP and MAPK Pathways

Research has elucidated that Maohuoside A exerts its pro-osteogenic effects through the activation of the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Upon binding to its receptor, Maohuoside A triggers a cascade of intracellular events, leading to the phosphorylation of Smad proteins (in the BMP pathway) and ERK/p38 kinases (in the MAPK pathway). These events ultimately converge on the nucleus to activate the transcription of osteogenic genes.

Signaling pathway of Maohuoside A-induced osteogenesis.

The signaling pathway for this compound in osteogenesis has not yet been fully elucidated but is hypothesized to share similarities with that of Maohuoside A.

Anti-inflammation: The NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Nuclear NF-κB then activates the transcription of genes encoding pro-inflammatory cytokines and enzymes. Flavonoids like Maohuoside A and B are thought to inhibit this pathway at various points.

Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, this section provides detailed protocols for key in vitro assays.

Workflow for in vitro evaluation of Maohuoside A and B.

Alkaline Phosphatase (ALP) Assay

This assay quantifies the activity of ALP, an early marker of osteoblast differentiation.

-

Cell Seeding: Seed rat bone marrow-derived mesenchymal stem cells (rMSCs) in a 96-well plate at a density of 5 x 10³ cells/well and culture in osteogenic differentiation medium.

-

Treatment: Treat cells with varying concentrations of Maohuoside A or B for 7 and 14 days.

-

Lysis: Wash cells with PBS and lyse with 0.1% Triton X-100.

-

Enzyme Reaction: Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution and incubate at 37°C for 30 minutes.

-

Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm.

-

Normalization: Normalize ALP activity to the total protein content determined by a BCA assay.

Alizarin Red S (ARS) Staining

This method visualizes and quantifies calcium deposition, a hallmark of late-stage osteogenic differentiation.

-

Cell Culture and Treatment: Culture and treat rMSCs as described for the ALP assay for 21 days.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Washing: Wash extensively with deionized water to remove excess stain.

-

Imaging: Visualize and capture images of the red-stained mineralized nodules using a microscope.

-

Quantification (Optional): Destain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.

Quantitative Real-Time PCR (qPCR) for Osteogenic Markers

This technique measures the mRNA expression levels of key osteogenic transcription factors and markers.

-

RNA Extraction: Extract total RNA from treated rMSCs using a suitable kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

-

qPCR Reaction: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., Runx2, Osterix, Osteocalcin) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture medium.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Treatment: Pre-treat cells with Maohuoside A or B for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Sample Collection: Collect supernatant from LPS-stimulated RAW 264.7 cells treated with Maohuoside A or B.

-

Assay Procedure: Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot for NF-κB Pathway Proteins

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling pathway.

-

Protein Extraction: Lyse treated RAW 264.7 cells and determine the protein concentration.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound, a structural analogue of the well-studied Maohuoside A, represents a promising area for further investigation in the fields of bone regeneration and anti-inflammatory therapies. Its unique glycosylation pattern may confer distinct pharmacological properties. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the biological activities and mechanisms of action of this compound. Future research should focus on direct comparative studies of Maohuoside A and B to understand the structure-activity relationship conferred by the additional rhamnose moiety. In vivo studies are also warranted to validate the therapeutic potential of this compound in models of osteoporosis and inflammatory diseases.

References

- 1. Flavonoids from the leaves of Epimedium Koreanum Nakai and their potential cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total flavonoids in Epimedium koreanum Nakai alleviated chronic renal failure via promoting AMPK activation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Maohuoside B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature review, a total synthesis for Maohuoside B has not been reported. This document provides comprehensive details on its isolation from natural sources, its structural characterization, and protocols for evaluating its biological activity.

Introduction

This compound is a flavonoid compound that has been isolated from plants of the Epimedium genus, notably Epimedium brevicornu Maxim. Flavonoids are a class of natural products known for their diverse pharmacological activities. Recent studies have highlighted the potential of this compound as a cytotoxic agent, particularly against human ovarian cancer cells. This document provides detailed protocols for the isolation and biological evaluation of this compound to facilitate further research into its therapeutic potential.

Structural Information

Chemical Structure:

Application Notes and Protocols for the Quantification of Maohuoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside B, a triterpenoid (B12794562) saponin (B1150181) identified in plants of the Impatiens genus, including Impatiens siculifer, Impatiens pritzellii, and Impatiens balsamina, is a subject of growing interest for its potential pharmacological activities. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in plant matrices and biological samples are crucial. These methods are essential for quality control of herbal medicines, pharmacokinetic studies, and drug development.

This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound. The methodologies described herein are based on established analytical techniques for triterpenoid saponins (B1172615), primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While a specific validated method for this compound is not widely published, the following protocols provide a strong foundation for developing and validating such a method.

Analytical Methodologies

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of phytochemicals. For triterpenoid saponins like this compound, which often lack a strong UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often more suitable than UV detectors.

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification of compounds in complex matrices.[1] The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification of the target analyte.

Quantitative Data Summary

The following tables present a template for summarizing quantitative data from the analysis of this compound. Actual data will be generated during method validation.

Table 1: HPLC-ELSD Method Validation Parameters (Template)

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |

| Precision (RSD%) | ||

| - Intra-day | ≤ 5% | 2.5% |

| - Inter-day | ≤ 10% | 4.8% |

| Accuracy (Recovery %) | 80 - 120% | 95.7% |

| Specificity | No interfering peaks | Peak purity > 99% |

Table 2: UPLC-MS/MS Method Validation Parameters (Template)

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.998 | 0.999 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 1 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 5 ng/mL |

| Precision (RSD%) | ||

| - Intra-day | ≤ 15% | 3.2% |

| - Inter-day | ≤ 15% | 6.5% |

| Accuracy (Recovery %) | 85 - 115% | 98.2% |

| Matrix Effect | 85 - 115% | 92.1% |

| Specificity | No interfering peaks | Confirmed by MRM transitions |

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes a general method for the extraction of triterpenoid saponins from dried plant material.

Materials:

-

Dried and powdered Impatiens plant material (e.g., whole plant, leaves, stems)

-

80% Methanol (B129727) (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.[1]

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[1]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-6) twice more with fresh 80% methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter prior to injection.

Protocol 2: HPLC-ELSD Quantification of this compound (Proposed Method)

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and ELSD detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase:

-

A: Acetonitrile

-

B: Water with 0.1% formic acid

-

-

Gradient Elution:

-

0-10 min: 20-40% A

-

10-25 min: 40-60% A

-

25-30 min: 60-80% A

-

30-35 min: 80% A (hold)

-

35-40 min: 80-20% A (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

ELSD Settings:

-

Nebulizer Temperature: 40 °C

-

Evaporator Temperature: 60 °C

-

Gas Flow Rate: 1.5 L/min

-

Protocol 3: UPLC-MS/MS Quantification of this compound (Proposed Method)

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B (hold)

-

7-7.1 min: 95-5% B (return to initial conditions)

-

7.1-8 min: 5% B (equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion ([M-H]⁻ or [M+HCOO]⁻) and at least two product ions should be selected for quantification and confirmation.

Postulated Signaling Pathway

Triterpenoid saponins from various plant sources have been reported to exhibit anti-inflammatory and antioxidant activities.[1] A plausible mechanism for these effects involves the modulation of key signaling pathways related to inflammation and oxidative stress.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound. While the HPLC-ELSD method offers a robust and accessible approach, the UPLC-MS/MS method provides superior sensitivity and specificity, making it ideal for low-level quantification. It is imperative that any method developed based on these protocols undergoes rigorous validation according to international guidelines (e.g., ICH) to ensure the generation of accurate and reliable data. Further research to establish a certified reference standard for this compound is also essential for accurate quantification.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of Maohuoside B

Introduction

Maohuoside B is a flavonoid compound that has been isolated from certain plant species. As with many natural products, there is scientific interest in elucidating its potential pharmacological activities. This document outlines a series of standardized in vitro assays that can be employed by researchers, scientists, and drug development professionals to investigate the anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties of this compound.

Due to the current lack of publicly available data on the specific bioactivities of this compound, this document provides generalized protocols for validated assays commonly used in the field. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound. As research on this compound progresses and specific findings are published, these protocols can be adapted to reflect more targeted experimental designs.

I. Anti-inflammatory Activity Assays

Inflammation is a key process in many diseases. The following assays can be used to determine if this compound has anti-inflammatory effects.

1. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of this compound would indicate anti-inflammatory activity.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with media and vehicle for this compound) and a positive control (cells with LPS only).

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).

Logical Workflow for Anti-inflammatory Assay

Caption: Workflow for Nitric Oxide Production Assay.

II. Antioxidant Activity Assays

Antioxidants can neutralize harmful free radicals. The following assays can assess the antioxidant potential of this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

-

Initiation: Add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value. Ascorbic acid can be used as a positive control.

Antioxidant Assay Principle

Caption: DPPH Radical Scavenging Mechanism.

III. Anti-cancer Activity Assays

These assays are fundamental for determining if this compound has cytotoxic effects on cancer cells.

1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol:

-

Cell Lines: Use a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value for each cell line at each time point.

IV. Neuroprotective Activity Assays

These assays can help determine if this compound can protect neuronal cells from damage.

1. Neuroprotection against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells

Principle: The human neuroblastoma cell line SH-SY5Y is a common model for studying neurodegenerative diseases. Hydrogen peroxide (H₂O₂) induces oxidative stress and apoptosis in these cells. A neuroprotective compound will mitigate the H₂O₂-induced cell death.

Experimental Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to an appropriate concentration of H₂O₂ (e.g., 100-200 µM) for a further 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described in the anti-cancer section.

-

Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the protective effect.

Neuroprotection Assay Workflow

Caption: Workflow for Neuroprotection Assay.

Data Presentation

As no quantitative data for this compound is currently available, the following tables are presented as templates for organizing experimental results once they are obtained.

Table 1: Anti-inflammatory Activity of this compound

| Concentration (µM) | % NO Inhibition (Mean ± SD) |

| 1 | Data to be determined |

| 5 | Data to be determined |

| 10 | Data to be determined |

| 25 | Data to be determined |

| 50 | Data to be determined |

| IC₅₀ (µM) | Data to be determined |

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % DPPH Scavenging (Mean ± SD) |

| 10 | Data to be determined |

| 25 | Data to be determined |

| 50 | Data to be determined |

| 100 | Data to be determined |

| 200 | Data to be determined |

| IC₅₀ (µg/mL) | Data to be determined |

Table 3: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ in µM)

| Cell Line | 24 hours (Mean ± SD) | 48 hours (Mean ± SD) | 72 hours (Mean ± SD) |

| MCF-7 | Data to be determined | Data to be determined | Data to be determined |

| A549 | Data to be determined | Data to be determined | Data to be determined |

| HeLa | Data to be determined | Data to be determined | Data to be determined |

| HEK293 | Data to be determined | Data to be determined | Data to be determined |

Table 4: Neuroprotective Effect of this compound

| This compound (µM) | % Cell Viability (vs. H₂O₂ control) (Mean ± SD) |

| 1 | Data to be determined |

| 5 | Data to be determined |

| 10 | Data to be determined |

| 25 | Data to be determined |

| 50 | Data to be determined |

Disclaimer: These protocols are intended for guidance and should be optimized based on specific laboratory conditions and reagents. It is imperative for researchers to conduct their own literature search for any newly published data on this compound before commencing experiments.

Application Notes and Protocols: Investigating the Cellular Effects of Maohuoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme critical in the oxidative deamination of biogenic amines, and its dysregulation has been implicated in a variety of pathologies.[1][2][3] Emerging evidence highlights the overexpression of MAO-B in several cancers, including glioblastoma, colorectal, and lung cancer, where it contributes to tumorigenesis through the production of reactive oxygen species (ROS).[3][4] Consequently, the inhibition of MAO-B has become a promising therapeutic strategy, with studies demonstrating that MAO-B inhibitors can impede cancer cell proliferation and induce apoptosis.[3][4][5] Furthermore, MAO-B is linked to inflammatory processes, and its inhibition has been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.[6][7][8][9]

Maohuoside B is a novel compound under investigation for its potential as a selective MAO-B inhibitor. These application notes provide a comprehensive experimental framework to elucidate the biological activities and mechanism of action of this compound in a B-cell lymphoma cell line, a cancer type where B-cell activation and inflammatory signaling are often dysregulated.[10][11][12] The following protocols are designed to assess the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of this compound.

Hypothesized Mechanism of Action

Based on the known roles of MAO-B, we hypothesize that this compound will inhibit the enzymatic activity of MAO-B, leading to a reduction in ROS production. This, in turn, is expected to suppress downstream signaling pathways, such as NF-κB, which are crucial for cancer cell survival and inflammatory responses.[8] The anticipated outcomes are the induction of apoptosis, cell cycle arrest, and a decrease in the secretion of pro-inflammatory cytokines in B-cell lymphoma cells.

Experimental Workflow

The following diagram outlines the experimental workflow for characterizing the in vitro effects of this compound.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Cell Culture and this compound Preparation

-

Cell Line: A murine B-cell lymphoma cell line (e.g., A20) or a human Burkitt's lymphoma cell line (e.g., Ramos) is recommended.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilutions should be made in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all treatments to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound and is used to calculate the half-maximal inhibitory concentration (IC50).

-

Protocol:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Data Presentation:

| Treatment Group | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| Control | 0 | 100 | 100 | 100 |

| This compound | 1 | |||

| This compound | 5 | |||

| This compound | 10 | |||

| This compound | 25 | |||

| This compound | 50 | |||

| This compound | 100 | |||

| IC50 (µM) | TBD | TBD | TBD |

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the extent of apoptosis induced by this compound.

-

Protocol:

-

Seed 1 x 10⁶ cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Presentation:

| Treatment Group | Time (h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Control | 24 | ||||

| This compound (IC50) | 24 | ||||

| Control | 48 | ||||

| This compound (IC50) | 48 |

Cell Cycle Analysis

This assay determines if this compound induces cell cycle arrest.

-

Protocol:

-

Seed 1 x 10⁶ cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

-

Data Presentation:

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | |||

| This compound (IC50) |

Western Blot Analysis

This technique is used to measure the protein levels of key markers involved in apoptosis and cell signaling.

-

Protocol:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include: Bcl-2, Bax, Cleaved Caspase-3, p-NF-κB, and β-actin (as a loading control).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Presentation:

| Protein Target | Control (Relative Density) | This compound (IC50) (Relative Density) | Fold Change |

| Bcl-2 | 1.0 | ||

| Bax | 1.0 | ||

| Cleaved Caspase-3 | 1.0 | ||

| p-NF-κB | 1.0 | ||

| β-actin | 1.0 | 1.0 | 1.0 |

ELISA for Inflammatory Cytokines

This assay quantifies the secretion of pro-inflammatory cytokines into the cell culture medium.

-

Protocol:

-

Seed cells and treat with this compound at its IC50 concentration for 24 hours. To induce an inflammatory response, cells can be co-treated with Lipopolysaccharide (LPS) at 1 µg/mL.

-

Collect the cell culture supernatant.

-

Perform ELISA for key inflammatory cytokines such as TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

-

Data Presentation:

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | |||

| LPS | |||

| This compound (IC50) | |||

| LPS + this compound (IC50) |

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling pathway affected by this compound in B-cell lymphoma.

References

- 1. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of mao-bushi-saishin-to in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting peripheral and central MAO-B ameliorates joint inflammation and cognitive impairment in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced B Cell Expansion, Survival, and Humoral Responses by Targeting Death Receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multi-omic Analysis of Human B-cell Activation Reveals a Key Lysosomal BCAT1 Role in mTOR Hyperactivation by B-cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rndsystems.com [rndsystems.com]